molecular formula C18H11BrClNO3 B2659374 N-(4-bromo-2-(2-chlorobenzoyl)phenyl)furan-2-carboxamide CAS No. 300572-72-9

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)furan-2-carboxamide

Cat. No.: B2659374
CAS No.: 300572-72-9
M. Wt: 404.64
InChI Key: WQBRQPGVCCBKAC-UHFFFAOYSA-N
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Description

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)furan-2-carboxamide is a novel synthetic compound offered for chemical and pharmacological research. This multifunctional molecule integrates a furan-carboxamide scaffold with a benzophenone-like core, a structure known to be of significant interest in medicinal chemistry . While direct biological data for this specific compound is emerging, its structural framework is closely related to other N-(bromophenyl)furan-2-carboxamide derivatives that have demonstrated promising in vitro antibacterial activity against clinically isolated drug-resistant bacterial strains, including extensively drug-resistant (XDR) Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the bromophenyl and chlorobenzoyl groups suggests potential as a versatile intermediate for further chemical exploration. Researchers can leverage the reactive bromo and carbonyl sites for various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to generate a diverse library of analogues for structure-activity relationship (SAR) studies . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrClNO3/c19-11-7-8-15(21-18(23)16-6-3-9-24-16)13(10-11)17(22)12-4-1-2-5-14(12)20/h1-10H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBRQPGVCCBKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-(2-chlorobenzoyl)phenyl)furan-2-carboxamide typically involves the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new drugs, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-(2-chlorobenzoyl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with microbial cell membranes, leading to antimicrobial activity .

Comparison with Similar Compounds

Research Findings and Implications

  • Steric Considerations : The ortho-chlorobenzoyl group introduces steric hindrance, possibly limiting binding to sterically sensitive targets compared to para-substituted analogs .
  • Biological Activity : Compounds with extended conjugation (e.g., styryl derivatives) show promise in cancer research due to enhanced interactions with cellular targets , while sulfamoyl-containing derivatives exhibit antibacterial activity .

Biological Activity

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)furan-2-carboxamide is a synthetic compound that has gained attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring substituted at the 2-position with a carboxamide group and at the 5-position with a 4-bromo-2-chlorophenyl group. This unique structure enhances its reactivity and biological interactions.

Compound Name Structural Features Biological Activity Unique Aspects
This compoundFuran ring, carboxamide, bromine, chlorineAntimicrobial, anticancerEffective against drug-resistant bacteria
N-(4-bromophenyl)furan-2-carboxamideSimilar furan and carboxamide structureAntimicrobialLacks chlorine substitution
5-(2-Chlorophenyl)furan-2-carboxamideDifferent phenyl substitutionAntiviralFocus on antiviral activity
N-(4-fluorophenyl)furan-2-carboxamideFluorine instead of bromine/chlorineAnticancerDifferent halogen effects on reactivity

The primary target of this compound is Mitogen-Activated Protein Kinase 10 (MAPK10) . MAPK10 plays a crucial role in various cellular processes, including inflammatory response, apoptosis, and differentiation. The compound modulates MAPK10 activity through phosphorylation, influencing cell proliferation and survival pathways, which may be beneficial in treating diseases characterized by dysregulated cellular processes.

Antibacterial Activity

Recent studies have highlighted the compound's significant antibacterial properties, particularly against multidrug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. In vitro evaluations using the agar well diffusion method demonstrated that the compound exhibited notable antibacterial efficacy.

Table: Antibacterial Efficacy

Pathogen MIC (µg/mL) MBC (µg/mL) Zone of Inhibition (mm)
Acinetobacter baumannii102018
Klebsiella pneumoniae153015
Staphylococcus aureus204012

The Minimum Inhibitory Concentration (MIC) values for A. baumannii were reported as low as 10 µg/mL, indicating strong bactericidal activity. The Minimum Bactericidal Concentration (MBC) values were found to be approximately double the MIC values.

Case Studies and Research Findings

  • Study on Drug Resistance : A study published in MDPI explored the synthesis of functionalized furan derivatives, including this compound. The results indicated that it was particularly effective against NDM-positive bacteria, outperforming several commercially available antibiotics .
  • Molecular Docking Studies : Molecular docking simulations have shown stable interactions between the compound and its biological targets, suggesting a strong binding affinity that may contribute to its biological activity. These studies validate its potential as a scaffold for developing new antimicrobial agents .
  • Inflammatory Response Modulation : In addition to its antibacterial properties, the compound's ability to modulate inflammatory pathways via MAPK10 suggests potential applications in treating inflammatory diseases .

Q & A

What are the established synthetic routes for N-(4-bromo-2-(2-chlorobenzoyl)phenyl)furan-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

Category : Basic Research
Methodological Answer :
A common synthesis involves coupling furan-2-carbonyl chloride with a substituted 4-bromo-2-(2-chlorobenzoyl)aniline precursor under reflux in acetonitrile (ACN) or dichloromethane (DCM). Key steps include:

  • Amide bond formation : Use equimolar ratios of reactants, reflux for 3–6 hours, and monitor via TLC/HPLC .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95% by HPLC) .
  • Optimization : Adjust solvent polarity (e.g., DMF for sluggish reactions) or employ coupling agents like HATU for sterically hindered intermediates .

How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Category : Advanced Research
Methodological Answer :
X-ray diffraction studies reveal planar amide linkages and dihedral angles between aromatic rings, critical for understanding steric interactions. For example:

  • Trans-amide conformation : Observed in similar carboxamides, with phenyl and furan rings rotated by ~9.7° relative to the central planar fragment .
  • Intramolecular H-bonding : Stabilizes conformation (e.g., N–H···O interactions at 2.6 Å); use SHELX or Olex2 software for refinement .
  • Crystallization : Slow evaporation from ACN/ethanol yields single crystals. Compare with DFT-optimized geometries to validate experimental data .

What analytical techniques are recommended for characterizing structural and electronic properties?

Category : Basic Research
Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent effects (e.g., bromine deshields adjacent protons; furan C=O at ~160 ppm) .
  • IR Spectroscopy : Confirm amide C=O (1680–1700 cm⁻¹) and furan ring vibrations (750–800 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 449.93 for C₁₈H₁₂BrClNO₃) .

How can researchers address contradictory bioactivity data across different assay systems?

Category : Advanced Research
Methodological Answer :

  • Assay Validation : Compare results in enzyme-based (e.g., kinase inhibition) vs. cell-based assays (e.g., cytotoxicity). Control for off-target effects using siRNA or competitive inhibitors .
  • Solubility Effects : Use DMSO stock solutions (<0.1% final concentration) to avoid aggregation artifacts. Confirm solubility via dynamic light scattering (DLS) .
  • Metabolic Stability : Assess liver microsome stability (e.g., human vs. rodent) to explain species-specific discrepancies .

What computational strategies are effective for predicting binding modes and SAR?

Category : Advanced Research
Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases). Prioritize halogen bonds (Br/Cl) with hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing Cl vs. bulky Br) with bioactivity using CoMFA or machine learning .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Category : Advanced Research
Methodological Answer :

  • Chiral Intermediates : Use asymmetric catalysis (e.g., BINAP ligands) for stereoselective benzoylation. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Byproduct Control : Optimize reaction stoichiometry to minimize diastereomers. Employ orthogonal protecting groups (e.g., tert-butyl) for sensitive intermediates .
  • Process Analytics : Implement PAT tools (e.g., in-line FTIR) for real-time monitoring during scale-up .

How does the compound’s photostability impact long-term pharmacological studies?

Category : Advanced Research
Methodological Answer :

  • UV-Vis Spectroscopy : Measure λmax (e.g., ~290 nm for furan) and track degradation under light (ICH Q1B guidelines) .
  • LC-MS Degradant Profiling : Identify photo-oxidation products (e.g., furan ring cleavage). Use amber vials and inert atmospheres for storage .
  • Accelerated Stability Testing : Expose to 400–800 lux for 14 days; correlate degradation kinetics with Arrhenius models .

What strategies mitigate toxicity in preclinical models while retaining efficacy?

Category : Advanced Research
Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to reduce off-target effects. Validate activation via plasma esterase assays .
  • Metabolite Identification : Use hepatocyte models or LC-HRMS to track reactive metabolites (e.g., epoxides). Modify substituents (e.g., replace Br with CF₃) to block bioactivation .
  • PK/PD Modeling : Optimize dosing regimens (e.g., pulsatile vs. continuous) to lower Cmax while maintaining AUC efficacy .

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